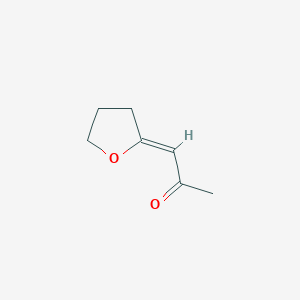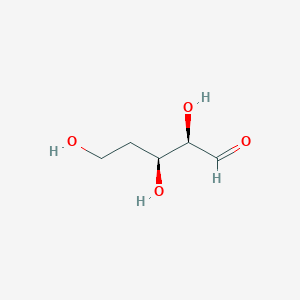
4-Deoxyxylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deoxyxylose, also known as threose, is a rare sugar that has attracted the attention of researchers due to its unique properties. This sugar has a four-carbon backbone and is similar to other sugars such as glucose and fructose. However, it differs in the position of its hydroxyl groups, which are located on the second and fourth carbon atoms. This difference in structure gives it distinct properties that make it useful for various applications.
Mecanismo De Acción
The mechanism of action of 4-deoxyxylose is not well understood, but it is believed to act by inhibiting the activity of certain enzymes in the body. This inhibition leads to a decrease in the production of certain proteins, which can lead to the inhibition of cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-deoxyxylose are still being studied. However, it has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-deoxyxylose in lab experiments is its unique structure, which allows it to be used as a building block for the synthesis of complex molecules. It can also be used as a substrate for certain enzymes, which can help elucidate their mechanism of action. However, one limitation of using 4-deoxyxylose is its rarity, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on 4-deoxyxylose. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its use as a building block for the synthesis of complex molecules. Additionally, research is needed to better understand its mechanism of action and its biochemical and physiological effects.
In conclusion, 4-deoxyxylose is a rare sugar that has unique properties that make it useful for various applications in scientific research. Its synthesis can be achieved through various methods, and it has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to better understand its mechanism of action and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 4-deoxyxylose can be achieved through various methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce the sugar. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction. Microbial synthesis involves the use of microorganisms to produce the sugar. Each method has its advantages and disadvantages, and the choice of method depends on the intended use of the sugar.
Aplicaciones Científicas De Investigación
4-Deoxyxylose has various applications in scientific research, including in the development of new drugs and as a building block for the synthesis of complex molecules. It has been used in the development of anti-cancer drugs, as it has been shown to inhibit the growth of cancer cells. It has also been used in the synthesis of antibiotics, which are used to treat bacterial infections.
Propiedades
Número CAS |
146566-10-1 |
|---|---|
Nombre del producto |
4-Deoxyxylose |
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(2R,3S)-2,3,5-trihydroxypentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h3-6,8-9H,1-2H2/t4-,5-/m0/s1 |
Clave InChI |
ZGOWPCHSOHJRIL-WHFBIAKZSA-N |
SMILES isomérico |
C(CO)[C@@H]([C@H](C=O)O)O |
SMILES |
C(CO)C(C(C=O)O)O |
SMILES canónico |
C(CO)C(C(C=O)O)O |
Otros números CAS |
146566-10-1 |
Sinónimos |
4-deoxy-L-threo-pentose 4-deoxyxylose |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




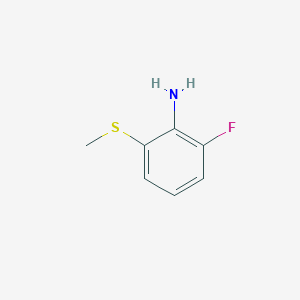
![3-Pyridazinecarboxamide, 6-[[(4-methoxyphenyl)methyl]amino]-](/img/structure/B114413.png)
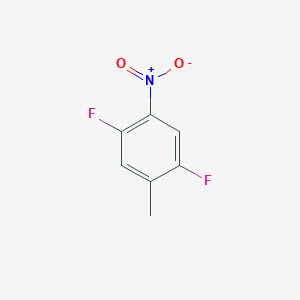
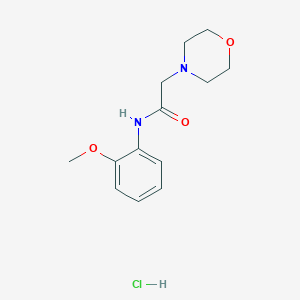
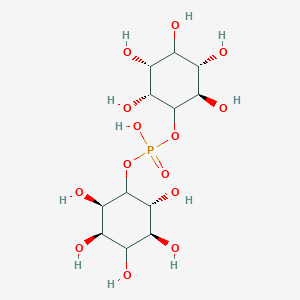
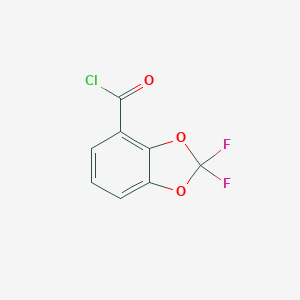
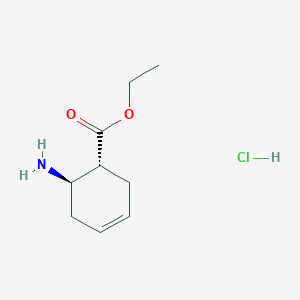
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
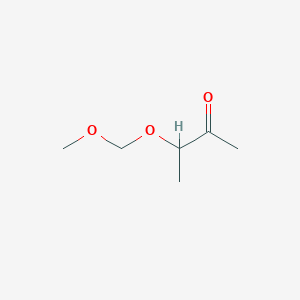
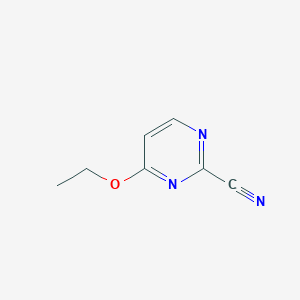
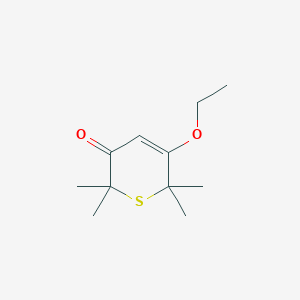
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
